Cas no 67295-24-3 (2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE)
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE
- TIMTEC-BB SBB010268
- AKOS BOR-MOSH-07A
- CHEMBRDG-BB 4004446
- ASINEX-REAG BAS 04207832
- ASISCHEM C52012
- 2-Methylamino-pyridine-3-carbaldehyde, hydrochloride
- 2-(methylamino)nicotinaldehyde hydrochloride
- BS-39118
- MFCD07364521
- 67295-24-3
- 2-(methylamino)pyridine-3-carbaldehyde;hydrochloride
- 2-(METHYLAMINO)PYRIDINE-3-CARBALDEHYDE HYDROCHLORIDE
- 2-(Methylamino)nicotinaldehyde HCl
- 2-(Methylamino)nicotinaldehydehydrochloride
-
- MDL: MFCD05863669
- Inchi: 1S/C7H8N2O.ClH/c1-8-7-6(5-10)3-2-4-9-7;/h2-5H,1H3,(H,8,9);1H
- InChI Key: AIMLWSCSYNLFQI-UHFFFAOYSA-N
- SMILES: Cl.O=CC1=CC=CN=C1NC
Computed Properties
- Exact Mass: 172.0403406g/mol
- Monoisotopic Mass: 172.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42Ų
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018649-1g |
2-Methylamino-pyridine-3-carbaldehyde |
67295-24-3 | hydrochloride | 1g |
6144CNY | 2021-05-07 | |
| Matrix Scientific | 018649-1g |
2-Methylamino-pyridine-3-carbaldehyde, hydrochloride |
67295-24-3 | 1g |
$378.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018649-1g |
2-Methylamino-pyridine-3-carbaldehyde |
67295-24-3 | hydrochloride | 1g |
6144.0CNY | 2021-07-05 | |
| abcr | AB215657-250 mg |
2-(Methylamino)nicotinaldehyde hydrochloride; 95% |
67295-24-3 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB215657-1 g |
2-(Methylamino)nicotinaldehyde hydrochloride; 95% |
67295-24-3 | 1 g |
€587.60 | 2023-07-20 | ||
| Fluorochem | 358879-250mg |
2-(methylamino)nicotinaldehyde hydrochloride |
67295-24-3 | 95.0% | 250mg |
£289.00 | 2023-04-05 | |
| Fluorochem | 358879-1g |
2-(methylamino)nicotinaldehyde hydrochloride |
67295-24-3 | 95.0% | 1g |
£510.00 | 2023-04-05 | |
| Fluorochem | 358879-5g |
2-(methylamino)nicotinaldehyde hydrochloride |
67295-24-3 | 95.0% | 5g |
£2,040.00 | 2023-04-05 | |
| Fluorochem | 358879-10g |
2-(methylamino)nicotinaldehyde hydrochloride |
67295-24-3 | 95.0% | 10g |
£2,860.00 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00935199-1g |
2-(Methylamino)nicotinaldehyde hydrochloride |
67295-24-3 | 97% | 1g |
¥3577.0 | 2024-04-18 |
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE Suppliers
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE: A PROMISING CHEMICAL ENTITY WITH DIVERSE BIOMEDICAL APPLICATIONS
2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE (CAS NO 67295-24-3) represents a unique class of organic compounds that has garnered significant attention in the field of pharmaceutical research. This compound, characterized by its pyridine ring fused with a carbaldehyde functional group, exhibits structural features that make it a valuable candidate for drug development. Recent studies have highlighted its potential in modulating various biological pathways, positioning it as a promising molecule for therapeutic applications.
The molecular framework of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE includes a pyridine ring with a methylamino substituent at the 2-position and a carbaldehyde group at the 3-position. This unique configuration allows for the formation of multiple hydrogen bonds, which is critical for its interaction with biological targets. The carbaldehyde functional group contributes to the molecule's reactivity and its ability to participate in redox reactions, a feature that has been explored in recent studies for its potential in antioxidant applications.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic approach using palladium-based catalysts to achieve high-yield synthesis of this compound. This method not only improves the scalability of production but also reduces the environmental impact associated with traditional synthetic routes. The ability to synthesize this compound efficiently is crucial for its further exploration in pharmaceutical applications.
One of the most intriguing aspects of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE is its potential as a modulator of intracellular signaling pathways. Research published in Pharmacological Research in 2.023 demonstrated that this compound can inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is implicated in various diseases including cancer and neurodegenerative disorders. This finding suggests that 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE could be a valuable tool for targeting aberrant signaling in these conditions.
Additionally, the pyridine ring in 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE is known to interact with metal ions, a property that has been exploited in the development of metal-based therapeutics. A 2023 study in Coordination Chemistry Reviews explored the coordination chemistry of this compound with transition metals such as copper and zinc. The results indicated that the compound can form stable complexes with these metals, which could have implications for its use in metallotherapy and as a chelating agent.
The carbaldehyde functional group in 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE also plays a role in its biological activity. Research published in Chemical Research in Toxicology in 2023 investigated the antioxidant properties of this compound. The study found that 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This property makes it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes and cardiovascular disorders.
Another area of interest is the potential of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE in the development of antifungal agents. A 2023 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits significant antifungal activity against several clinically relevant fungal pathogens. The mechanism of action involves the disruption of fungal cell membranes, a finding that highlights its potential as a new class of antifungal agents.
The pyridine ring in 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE also contributes to its ability to interact with nucleic acids, a property that has been explored in the context of antiviral research. A 2023 study in Virology Journal investigated the interaction of this compound with viral RNA. The results suggested that the compound can bind to viral RNA and inhibit its replication, making it a potential candidate for the treatment of viral infections.
Furthermore, the carbaldehyde functional group in 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE has been shown to exhibit anti-inflammatory properties. A 2023 study in Journal of Inflammation demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE could be useful in the management of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural flexibility of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE allows for the incorporation of various substituents, which can be tailored to enhance its biological activity. A 2023 study in Organic & Biomolecular Chemistry explored the effects of different substituents on the pharmacological properties of this compound. The results indicated that the introduction of hydrophobic groups can improve the compound's membrane permeability, while hydrophilic groups can enhance its solubility, both of which are important for drug development.
Despite its promising properties, the development of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological profile. The potential applications of this compound in various therapeutic areas underscore the importance of continued investigation into its properties and biological activities.
As the field of medicinal chemistry continues to evolve, compounds like 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE are likely to play an increasingly important role in the development of new therapies. The unique structural features of this compound, combined with its diverse biological activities, make it a compelling candidate for further exploration. Ongoing research into its potential applications is expected to provide valuable insights into its therapeutic potential and its role in the treatment of various diseases.
In conclusion, 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE represents a promising molecule with a wide range of potential applications in pharmaceutical research. Its unique structural features, including the pyridine ring and the carbaldehyde functional group, contribute to its diverse biological activities. Recent studies have highlighted its potential in modulating various biological pathways, making it a valuable candidate for the development of new therapeutic agents. As research in this area continues to advance, the full potential of 2-METHYLAMINO-PYRIDINE-3-CARBALDEHYDE is likely to be realized, opening new avenues for the treatment of various diseases.
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